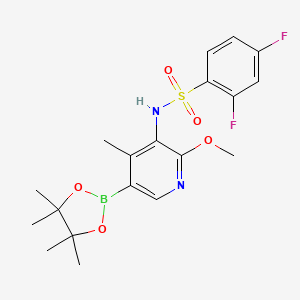
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze is a complex organic compound with a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 g/mol . This compound is notable for its unique structure, which includes both boron and sulfonamide groups, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-2-methoxy-3-nitropyridine and 2,4-difluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 5-bromo-2-methoxy-3-nitropyridine undergoes nucleophilic substitution with 2,4-difluorobenzenesulfonyl chloride to form an intermediate.
Reduction: The nitro group in the intermediate is reduced to an amine.
Borylation: The amine is then borylated using bis(pinacolato)diboron to introduce the boron group, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.
Substitution: The boron group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron group makes it useful in the development of boron-containing drugs, which can act as enzyme inhibitors or specific ligands.
Industry: The compound can be used in the synthesis of advanced materials and polymers, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze involves its interaction with molecular targets through its boron and sulfonamide groups . The boron group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The sulfonamide group can interact with various biological targets, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benze stands out due to its unique combination of boron and sulfonamide groups . Similar compounds include:
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group, making it less versatile in biological applications.
3-(2,4-difluorophenylsulfonylamino)-2-methoxypyridine-5-boronic acid pinacol ester: This compound is structurally similar but may have different reactivity and applications due to variations in the boron group.
Propiedades
Número CAS |
1366131-40-9 |
|---|---|
Fórmula molecular |
C19H23BF2N2O5S |
Peso molecular |
440.269 |
Nombre IUPAC |
2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O5S/c1-11-13(20-28-18(2,3)19(4,5)29-20)10-23-17(27-6)16(11)24-30(25,26)15-8-7-12(21)9-14(15)22/h7-10,24H,1-6H3 |
Clave InChI |
UKOFZSZHNWZYBD-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OC |
Sinónimos |
2,4-difluoro-N-(2-Methoxy-4-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















